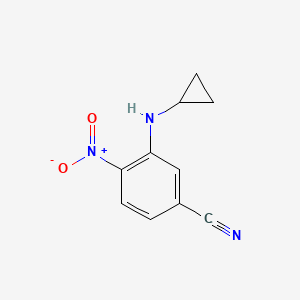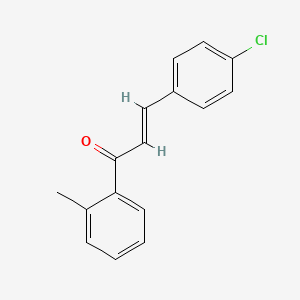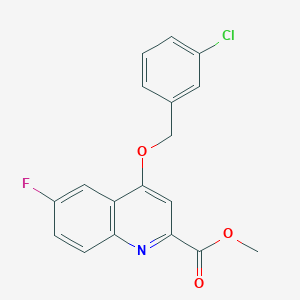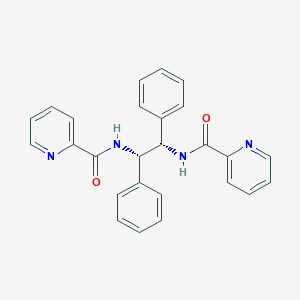
(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine
Vue d'ensemble
Description
(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine is an organic compound that features a phenyl group, a trimethylsilyl group, and an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine typically involves the protection of the amine group using a trimethylsilyl group. One common method is the reaction of the amine with chlorotrimethylsilane in the presence of a base such as triethylamine . The reaction proceeds through an S_N2-like mechanism where the amine attacks the silicon atom, displacing the chloride ion .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated derivatization protocols. These protocols ensure high yield and purity of the product by optimizing reaction conditions such as temperature, time, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions to form phenolic derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like tetra-n-butylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce primary amines.
Applications De Recherche Scientifique
(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine involves the protection of the amine group through the formation of a trimethylsilyl ether. This protection prevents the amine from participating in unwanted side reactions during synthesis . The molecular targets and pathways involved include the silicon atom in the trimethylsilyl group, which interacts with various reagents to achieve the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Phenyl-N-methyl-ethanamine: Lacks the trimethylsilyl group, making it less effective as a protecting group.
(S)-1-Phenyl-N-((triethylsilyl)methyl)ethanamine: Similar structure but with a triethylsilyl group, which may offer different steric and electronic properties.
Uniqueness
(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine is unique due to its trimethylsilyl group, which provides steric protection and enhances the stability of the amine group during chemical reactions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Propriétés
IUPAC Name |
(1S)-1-phenyl-N-(trimethylsilylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NSi/c1-11(13-10-14(2,3)4)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLUTOAUUHFXKI-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



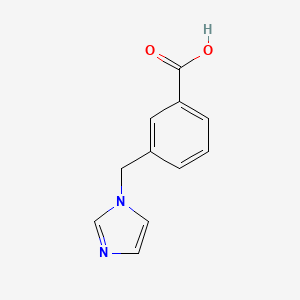
![2-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3099935.png)
